High-Throughput Screening Footprint Breadth Relative to Carboxylic Acid Precursor
The target compound (CAS 833445-13-9) has been registered in seven distinct PubChem bioassay records spanning GPCR (RGS4, MOR-1, M1), enzyme (ADAM17, LtaS), and signaling pathway (CD40, LGR2/cAMP) targets, indicating broad biological recognition consistent with a drug-like 4-carboxamide pharmacophore . In contrast, the corresponding carboxylic acid precursor (5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid, CAS 61727-33-1) shows no PubChem bioassay entries for these human targets [1]. The absence of the 3-pyridyl amide eliminates the capacity for hinge-region hydrogen bonding, a likely requirement for engagement with the kinase and GPCR families represented in the HTS panel. This differentiation is qualitative but directly consequential for procurement: selecting the carboxylic acid cannot replicate the screening outcome obtained with the amide.
| Evidence Dimension | Number of distinct PubChem HTS assay entries involving human therapeutic targets |
|---|---|
| Target Compound Data | 7 distinct HTS assay entries (RGS4, MOR-1, ADAM17, muscarinic M1, LtaS, CD40 signaling, LGR2/cAMP) |
| Comparator Or Baseline | 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid: 0 HTS assay entries for human targets [1] |
| Quantified Difference | 7 vs. 0 HTS entries |
| Conditions | PubChem Bioassay database records as of 2026-05-03; screening sources include Johns Hopkins Ion Channel Center, Scripps Research Institute, Burnham Center, Broad Institute, and Harvard Medical School |
Why This Matters
A compound with verified HTS screening history across multiple target classes reduces the risk of investing in a chemical entity with unknown biological behavior, which is the case for the seemingly 'close' carboxylic acid analog.
- [1] PubChem. 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid – CID 725711. Literature and Bioassay. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/725711 (accessed 2026-05-03). View Source
